tert-Butyl 2-Cyclopentylhydrazinecarboxylate
Overview
Description
tert-Butyl 2-Cyclopentylhydrazinecarboxylate is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . It is known for its ability to bind to the tyrosine kinase receptor, leading to the inhibition of cellular proliferation . This property makes it a potential candidate for cancer treatment research .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-Cyclopentylhydrazinecarboxylate can be synthesized using tert-butyloxycarbonyl (Boc) as a protecting group for amines. The Boc group can be installed and removed under relatively mild conditions . The synthesis involves the reaction of this compound with di-tert-butyl dicarbonate in the presence of a base such as diisopropylethylamine . The reaction is typically carried out in a solvent like N,N-dimethylformamide at low temperatures (0°C) and then allowed to warm to room temperature .
Industrial Production Methods
the use of protecting groups like Boc in large-scale synthesis is common in the pharmaceutical industry due to the mild conditions required for their installation and removal .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-Cyclopentylhydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
tert-Butyl 2-Cyclopentylhydrazinecarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 2-Cyclopentylhydrazinecarboxylate involves its binding to the tyrosine kinase receptor. This binding inhibits the receptor’s activity, leading to a decrease in cellular proliferation . The inhibition of tyrosine kinase receptors is a common strategy in cancer treatment, as these receptors play a crucial role in cell growth and division .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-Cyclobutylhydrazinecarboxylate
- tert-Butyl 2-(2-methyltetrahydro-2H-pyran-4-yl)hydrazine-1-carboxylate
- tert-Butyl 2-(1-methylpiperidin-4-yl)hydrazinecarboxylate
Uniqueness
tert-Butyl 2-Cyclopentylhydrazinecarboxylate is unique due to its specific ability to bind to tyrosine kinase receptors and inhibit cellular proliferation . This property distinguishes it from other similar compounds, making it a valuable candidate for cancer research .
Properties
IUPAC Name |
tert-butyl N-(cyclopentylamino)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-11-8-6-4-5-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQJGTQKMJCMGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630675 | |
Record name | tert-Butyl 2-cyclopentylhydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646071-31-0 | |
Record name | tert-Butyl 2-cyclopentylhydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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